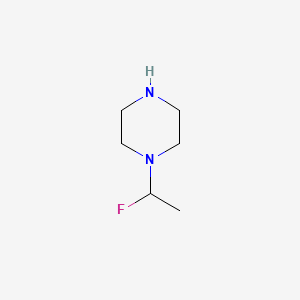

1-(1-Fluoroethyl)piperazine

Description

Structure

3D Structure

Properties

CAS No. |

1314922-15-0 |

|---|---|

Molecular Formula |

C6H13FN2 |

Molecular Weight |

132.182 |

IUPAC Name |

1-(1-fluoroethyl)piperazine |

InChI |

InChI=1S/C6H13FN2/c1-6(7)9-4-2-8-3-5-9/h6,8H,2-5H2,1H3 |

InChI Key |

BCSPLDVUOGUOLP-UHFFFAOYSA-N |

SMILES |

CC(N1CCNCC1)F |

Synonyms |

1-(1-fluoroethyl)piperazine |

Origin of Product |

United States |

Sophisticated Spectroscopic and Analytical Characterization Techniques for 1 1 Fluoroethyl Piperazine Research

Elemental Analysis in Purity and Composition Verification

In the study of fluorinated piperazine (B1678402) derivatives, the experimentally determined percentages of these elements are compared against the theoretically calculated values for the expected molecular formula. A close correlation between the experimental and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's identity and high purity. For instance, in the analysis of a related fluorinated piperazine derivative complex, the calculated values for carbon, hydrogen, and nitrogen were 50.94%, 6.29%, and 1.75% respectively. The experimental results of 51.01% for carbon, 6.43% for hydrogen, and 1.69% for nitrogen were in excellent agreement, confirming the composition of the synthesized molecule. mdpi.com

This technique is often used in conjunction with other analytical methods to build a comprehensive profile of the compound. While NMR and mass spectrometry provide detailed structural information, elemental analysis offers a fundamental assessment of bulk purity. reddit.com The synthesis of various fluorinated piperazine derivatives has been reported where elemental analysis was a key component of the characterization process, confirming the successful synthesis and purity of the target compounds. researchgate.netresearchgate.net

Below is a table illustrating the type of data generated from elemental analysis for a hypothetical pure sample of 1-(1-Fluoroethyl)piperazine (Molecular Formula: C₆H₁₃FN₂).

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 55.36 | 55.40 |

| Hydrogen (H) | 10.07 | 10.11 |

| Fluorine (F) | 14.59 | 14.55 |

| Nitrogen (N) | 21.52 | 21.48 |

This table is illustrative and based on the theoretical composition of 1-(1-Fluoroethyl)piperazine.

Chromatographic Methods for Purification and Purity Assessment

Chromatography encompasses a range of powerful separation techniques used for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prevalent methods employed in the analysis of organic molecules like 1-(1-Fluoroethyl)piperazine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. researchgate.net For piperazine derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.com In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The purity of fluorinated piperazine compounds is often assessed by HPLC, with a high-purity standard typically exhibiting a single major peak in the chromatogram. For instance, the purity of a radiolabeled analog, [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)- methyl]piperidine, was determined by HPLC analysis to be greater than 99%. sci-hub.se The choice of column and mobile phase is critical for achieving optimal separation. For piperazine and its derivatives, which are hydrophilic basic compounds, specialized columns or the use of ion-pairing reagents may be necessary to achieve good retention and peak shape on traditional reversed-phase columns. sielc.com

A typical HPLC method for a related compound, 1-ethyl-piperazine, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The conditions can be adapted for the analysis of 1-(1-Fluoroethyl)piperazine.

Gas Chromatography (GC)

GC is another powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for quantification and mass spectral data for structural elucidation. mdpi.com GC-MS is a valuable tool for identifying impurities in a sample, even at very low levels.

The analysis of piperazine derivatives by GC-MS often involves a capillary column with a polar stationary phase, which provides good separation for nitrogen-containing compounds. mdpi.com A typical GC method would involve programming the column temperature to ramp up over time to elute compounds with different boiling points. unodc.org For example, a method for analyzing piperazine derivatives might start at an initial oven temperature of 100°C and ramp up to 290°C. unodc.org

The following table summarizes typical chromatographic techniques and conditions that could be applied to the analysis of 1-(1-Fluoroethyl)piperazine.

| Technique | Column Type | Mobile/Carrier Gas | Detector | Purpose |

| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water with acid | UV, MS, ELSD, CAD | Purity assessment, quantification |

| GC | Polar Capillary (e.g., polyethylene (B3416737) glycol) | Helium | Flame Ionization Detector (FID) | Purity assessment |

| GC-MS | Polar Capillary (e.g., polyethylene glycol) | Helium | Mass Spectrometer (MS) | Impurity identification, structural confirmation |

The combination of these chromatographic methods provides a robust approach to both purifying 1-(1-Fluoroethyl)piperazine after synthesis and rigorously assessing its final purity. google.compolypeptide.com

Computational Chemistry and Theoretical Investigations of 1 1 Fluoroethyl Piperazine Conformations and Reactivity

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) has become a important tool for investigating the molecular structures and electronic properties of various compounds, including piperazine (B1678402) derivatives. dergipark.org.tr DFT calculations allow for the optimization of molecular geometries to find the most stable structures and provide insights into the electronic distribution within the molecule. dntb.gov.uacp2k.org

For N-substituted piperazines, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine optimized structural parameters. researchgate.netnih.gov These calculations are crucial for understanding the structural stability and electronic properties of these molecules. dntb.gov.ua The process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure. cp2k.orgresearchgate.net

Key electronic properties derived from DFT calculations include Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). dntb.gov.ua The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov The MEP helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering insights into its interaction with other chemical species. dntb.gov.uanih.gov

In the context of halogenated piperazine derivatives, DFT studies have shown that the presence and nature of halogen atoms can significantly influence the molecule's behavior and conformational preferences. dergipark.org.tr For instance, studies on singly halogenated piperazines, such as 1-fluoropiperazine, have indicated that the most stable conformation is independent of the solvent and the specific halogen atom. dergipark.org.tr

Table 1: Key Parameters from DFT Calculations for Substituted Piperazines

| Parameter | Description | Significance |

| Optimized Geometry | The three-dimensional arrangement of atoms in the molecule with the lowest energy. | Determines the stable structure and steric properties. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies regions prone to electrophilic and nucleophilic attack. dntb.gov.uanih.gov |

This table summarizes key computational parameters and their importance in understanding the properties of substituted piperazines based on DFT calculations.

Conformational Analysis of the Piperazine Ring and Fluoroethyl Substituent

Exploration of Chair, Boat, and Twist-Boat Conformations

The piperazine ring, similar to cyclohexane (B81311), can exist in various non-planar conformations. The most common and energetically favorable conformation is the chair form. nih.govwikipedia.org However, other conformations like the boat and twist-boat are also possible and can be populated depending on the substitution pattern and environmental factors. acs.org The energy difference between these conformations is generally small. For instance, the energy difference between the boat-twist and chair conformers of cyclohexane has been calculated to be around 5.5 kcal/mol. researchgate.net

The interconversion between these conformations is typically rapid at room temperature, but the presence of bulky substituents can raise the energy barrier for this process. nih.gov Computational studies, along with experimental techniques like NMR spectroscopy, are instrumental in determining the preferred conformation and the dynamics of conformational changes. nih.gov

Impact of Fluoroethyl Moiety on Conformational Preferences

The introduction of a substituent on the piperazine nitrogen, such as a fluoroethyl group, can significantly influence the conformational equilibrium of the ring. The substituent can adopt either an axial or equatorial position in the chair conformation, and its preference depends on steric and electronic factors.

Studies on N-acylpiperidines, a related class of compounds, have shown that allylic strain can dictate the axial orientation of a 2-substituent. acs.org Quantum mechanics calculations suggest that for N-acylpiperidines, the twist-boat conformation can be energetically more favorable than a chair conformation with an equatorial substituent at the 2-position. acs.org

In the case of 1-(1-fluoroethyl)piperazine, the fluorine atom introduces both steric and electronic effects. DFT studies on halogenated piperazines have revealed that halogen atoms have considerable effects on the behavior of the piperazine molecule. dergipark.org.tr For singly halogenated piperazines, the most stable conformation is often independent of the solvent and the specific halogen atom. dergipark.org.tr The conformational preference is a balance between minimizing steric hindrance and optimizing electronic interactions.

Table 2: Conformational Preferences of the Piperazine Ring

| Conformation | Relative Energy | Key Features |

| Chair | Most Stable | Staggered arrangement of all C-C bonds, minimizing torsional strain. nih.gov |

| Twist-Boat | Intermediate | A more flexible conformation than the chair, often an intermediate in the chair-to-chair interconversion. acs.org |

| Boat | Least Stable | Eclipsed C-C bonds at the "keel" and flagpole interactions lead to higher energy. nih.gov |

This table outlines the primary conformations of the piperazine ring and their relative stabilities.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions over time. acs.org For flexible molecules like 1-(1-fluoroethyl)piperazine, MD simulations can provide valuable insights into conformational changes, solvent effects, and interactions with other molecules. nih.govplos.org

These simulations are particularly useful for studying molecules in a solvent environment, mimicking physiological or experimental conditions. acs.orgsemanticscholar.org By analyzing the trajectories of the atoms over time, it is possible to calculate various properties, such as radial distribution functions, which describe the probability of finding one atom at a certain distance from another. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding with solvent molecules.

Furthermore, MD simulations can be combined with other computational techniques, such as molecular docking, to investigate the binding of piperazine derivatives to biological targets. nih.gov The simulations can reveal how the conformational flexibility of the ligand influences its binding affinity and mode of interaction with a receptor. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a crucial role in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. researchgate.netrsc.org For 1-(1-fluoroethyl)piperazine, the prediction of NMR and IR spectra is particularly valuable.

DFT calculations are widely used to predict NMR chemical shifts and coupling constants. researchgate.netgithub.io The GIAO (Gauge-Including Atomic Orbital) method, often combined with DFT, has been shown to provide good accuracy in predicting 13C and 1H NMR chemical shifts for substituted piperazines. researchgate.net Satisfactory correlations between calculated and experimental chemical shifts (with correlation coefficients often greater than 0.98) have been reported for similar molecules. researchgate.net These computational predictions can aid in the assignment of complex NMR spectra and provide confidence in the determined structure.

Similarly, vibrational frequencies from IR and Raman spectroscopy can be calculated using DFT. researchgate.net The calculated frequencies are typically scaled to account for anharmonicity and other systematic errors in the computational methods. The comparison of the calculated vibrational spectrum with the experimental one can help to confirm the presence of specific functional groups and to understand the vibrational modes of the molecule. researchgate.net

The process often involves:

Performing a conformational search to identify all low-energy conformers.

Optimizing the geometry of each conformer using DFT.

Calculating the spectroscopic parameters for each conformer.

Averaging the parameters based on the Boltzmann population of each conformer to obtain the final predicted spectrum. github.io

This combined theoretical and experimental approach provides a robust method for the structural elucidation of molecules like 1-(1-fluoroethyl)piperazine.

Table 3: Computational and Experimental Spectroscopy

| Spectroscopic Technique | Predicted Parameters | Experimental Data | Purpose of Comparison |

| NMR Spectroscopy | Chemical Shifts (¹H, ¹³C, ¹⁹F), Coupling Constants | Measured chemical shifts and coupling constants in solution. | Structural assignment, conformational analysis. researchgate.net |

| IR/Raman Spectroscopy | Vibrational Frequencies, Intensities | Measured absorption/scattering bands. | Functional group identification, conformational information. researchgate.netias.ac.in |

This table illustrates the synergy between computational prediction and experimental measurement of spectroscopic data for structural analysis.

Mechanistic Studies of Reactions Involving Fluoroethyl Piperazines

Understanding the reaction mechanisms of fluoroethyl piperazines is essential for their synthesis and for predicting their reactivity in various chemical environments. The piperazine moiety, with its two nitrogen atoms, can act as a nucleophile in substitution reactions. researchgate.net

The synthesis of N-substituted piperazines often involves the reaction of piperazine with an alkylating agent. hbu.edu.cn The presence of the fluoroethyl group can influence the nucleophilicity of the nitrogen atoms and the regioselectivity of the reaction. Computational studies can be employed to investigate the transition states and reaction pathways of these synthetic routes.

For instance, the reaction of piperazine with an electrophile can lead to either mono- or di-substituted products. google.com The control of this selectivity is a key aspect of the synthesis. The introduction of an electron-withdrawing group, such as the fluoroethyl moiety, on one nitrogen atom is expected to decrease the nucleophilicity of the second nitrogen, thereby favoring mono-substitution. google.com

Mechanistic studies can also shed light on the reactivity of the C-F bond in the fluoroethyl group. While generally stable, this bond can be activated under certain conditions. For example, some reactions involve the defluorinative ring-opening of related structures, highlighting the potential for C-F bond activation. researchgate.net

Computational methods like DFT can be used to model the potential energy surface of a reaction, identify transition states, and calculate activation energies. This information is invaluable for optimizing reaction conditions and for designing new synthetic strategies for fluoroethyl piperazine derivatives.

1 1 Fluoroethyl Piperazine As a Strategic Synthetic Intermediate and Building Block

Utilization in the Construction of Diverse Heterocyclic Systems

Role in Medicinal Chemistry Research as a Privileged Scaffold

The piperazine (B1678402) moiety is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation is due to its common presence in numerous approved drugs, where it often imparts favorable properties such as improved solubility, basicity, and the ability to interact with multiple biological targets. nih.govresearchgate.net Piperazine derivatives are integral to drugs targeting a wide range of conditions, including cancer and infectious diseases. researchgate.net

However, there is no specific evidence in the available literature to suggest that 1-(1-fluoroethyl)piperazine itself is utilized as a privileged scaffold. The concept of a privileged scaffold refers to a molecular framework that appears in multiple drugs with diverse activities. ufrj.br While the core piperazine structure fits this description, the specific contribution or application of the 1-(1-fluoroethyl) substitution pattern in this context is not documented. Research in medicinal chemistry heavily features other substituted piperazines, but the 1-(1-fluoroethyl) derivative is conspicuously absent from these discussions.

Precursor in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules is a field that relies on a robust toolbox of versatile and reliable building blocks. solubilityofthings.com Fluorinated compounds, in particular, are of great interest due to the unique properties conferred by the fluorine atom. The indirect method of synthesis, which involves preparing small, fluorinated intermediates for subsequent reactions, is a common strategy, especially in fields like PET (Positron Emission Tomography) radiosynthesis where [¹⁸F]-labelled building blocks are used. nih.gov

While this modular approach is well-established, there are no specific examples in the literature of 1-(1-fluoroethyl)piperazine being used as a precursor for more complex organic molecules. The focus in related research is often on the synthesis and application of its isomer, 1-(2-fluoroethyl)piperazine (B1321244), or on general methods for fluoroalkylation. The potential advantages or disadvantages, reactivity patterns, and specific applications of 1-(1-fluoroethyl)piperazine as a synthetic precursor remain unexplored in the current body of scientific literature.

Emerging Research Trajectories and Advanced Applications of Fluoroalkyl Piperazine Scaffolds

Development of Organic-Inorganic Hybrid Materials Utilizing Fluoroethyl Piperazine (B1678402) Ligands

Organic-inorganic hybrid materials merge the advantageous properties of both organic and inorganic components, such as structural flexibility and tunable physical and chemical performance, into a single material. rsc.org The use of fluoroethyl piperazine ligands in the creation of these hybrids has opened new avenues for developing advanced functional materials. rsc.orgresearchgate.net

A notable advancement in this area is the synthesis of organic-inorganic hybrid compounds using 1-(2-fluoroethyl)piperazine (B1321244) ([FEtPZ]) as a ligand to form metal complexes. rsc.org For instance, researchers have successfully synthesized a series of hybrid reversible thermochromic materials, including [FEtPZ]CuCl₄. rsc.orgrsc.org These materials are created through the self-assembly of the organic piperazine derivative and an inorganic metal salt. mdpi.com

The synthesis of such complexes is often straightforward. For example, the reaction of 1-(2-fluoroethyl)piperazine with a metal salt like copper(II) chloride in a suitable solvent can lead to the formation of the desired hybrid material. rsc.orgrsc.org The resulting crystalline products can then be characterized using various spectroscopic and analytical techniques, including FT-IR, UV-Vis, and mass spectrometry, to confirm the coordination of the ligand to the metal ion. biointerfaceresearch.com

A key area of investigation for these hybrid materials is their advanced functional properties, particularly thermochromism. rsc.orgrsc.org Thermochromic materials exhibit a reversible color change in response to temperature variations. rsc.org The hybrid material [FEtPZ]CuCl₄ has demonstrated a significant thermochromic effect, changing color from yellow to orange-black as the temperature increases. rsc.orgrsc.org This color change is attributed to a lattice expansion effect upon heating. rsc.org

UV-visible spectroscopy is a vital tool for studying these optical properties. In the case of [FEtPZ]CuCl₄, a significant red shift in the absorption peak is observed as the temperature rises, which is consistent with the observed color change. rsc.orgrsc.org This property makes such materials promising for applications in information encryption and anti-counterfeiting, where information can be concealed and revealed through temperature changes. rsc.org The thermochromic temperature range of these materials can be significantly broadened and the stability of the color change enhanced through precise modifications of the crystal structure. rsc.orgrsc.org

The optical properties of these metal complexes are directly linked to their electronic structure. chalcogen.ro The coordination of the fluoroethyl piperazine ligand to the metal center creates new electronic transitions, which can be probed by UV-visible spectroscopy. chalcogen.ro The energy band gap of these materials, which determines their semiconducting or insulating behavior, can also be estimated from their UV-visible spectra. chalcogen.ro

Synthesis and Structural Characterization of Metal Complexes

Methodological Advancements in Asymmetric Synthesis Involving Fluoroalkyl Piperazines

The synthesis of chiral molecules, particularly enantiomerically pure compounds, is of paramount importance in the pharmaceutical industry. rsc.org Many biologically active compounds are chiral, and often only one enantiomer exhibits the desired therapeutic effect. rsc.org This has driven significant research into developing new methods for the asymmetric synthesis of complex molecules, including those containing the piperazine scaffold. rsc.orguwindsor.ca

While the asymmetric synthesis of piperazines substituted at the nitrogen atoms is well-established, the synthesis of carbon-substituted piperazines, especially those bearing a fluoroalkyl group, presents a greater challenge and represents a significant area of unexplored chemical space. rsc.org

Recent progress has been made in the asymmetric synthesis of carbon-substituted piperazines using various strategies. nih.gov One approach involves using a chiral pool, where a readily available chiral molecule is used as a starting material. nih.gov For example, chiral amino acids have been employed as auxiliaries to induce asymmetry in the synthesis of piperazine derivatives. nih.gov

Another strategy involves diastereoselective reactions, where a chiral auxiliary is used to control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer. nih.gov For instance, the nucleophilic addition of a trifluoromethyl group to a chiral sulfinylimine has been used to synthesize homochiral piperazines. nih.gov

Catalytic asymmetric synthesis offers a more efficient approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. uwindsor.ca While specific examples for 1-(1-fluoroethyl)piperazine are not yet widely reported, the general principles of asymmetric catalysis, such as those used in the Sharpless asymmetric epoxidation, provide a framework for developing such methods. uwindsor.ca The development of efficient and stereoselective methods for the synthesis of fluoroalkyl-substituted piperazines remains an active area of research, with the potential to unlock new classes of pharmacologically active compounds. rsc.org

Advanced Reaction Development for Selective Functionalization of Fluoroethyl Piperazines

The selective functionalization of the piperazine ring, particularly at the carbon atoms, is crucial for diversifying the chemical space of these scaffolds and accessing novel analogues with potentially improved properties. mdpi.com C-H functionalization, the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, has emerged as a powerful tool in this regard. mdpi.comnsf.gov

Recent advances have focused on the photoredox-catalyzed C-H functionalization of piperazines. mdpi.com This approach utilizes a photocatalyst that, upon excitation with light, can initiate a single-electron transfer process, leading to the formation of a reactive radical intermediate. encyclopedia.pub This radical can then undergo various coupling reactions to introduce new functional groups onto the piperazine ring. encyclopedia.pub For example, photoredox catalysis has been successfully employed for the C-H arylation, vinylation, and heteroarylation of N-protected piperazines. mdpi.com

The mechanism of these reactions typically involves the oxidation of the piperazine nitrogen to form an amino radical cation. encyclopedia.pub Subsequent deprotonation at an adjacent C-H bond generates an α-amino radical, which is the key intermediate for the functionalization reaction. encyclopedia.pub The regioselectivity of the C-H functionalization can be influenced by various factors, including the electronic and steric properties of the substituents on the piperazine ring and the nature of the photocatalyst and oxidant used. nsf.gov

While these methods have been primarily demonstrated on N-aryl or N-Boc protected piperazines, their extension to fluoroalkyl-substituted piperazines like 1-(1-fluoroethyl)piperazine would be a significant step forward. The electron-withdrawing nature of the fluoroethyl group may influence the reactivity of the piperazine ring and require tailored reaction conditions. The development of selective C-H functionalization methods for fluoroethyl piperazines will undoubtedly accelerate the discovery of new drug candidates and functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Fluoroethyl)piperazine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For fluorinated piperazines, substituting a halogen atom (e.g., chlorine) with a fluoroethyl group via agents like KF or tetrabutylammonium fluoride is common. Reaction parameters such as solvent polarity (e.g., DMF or ethanol), temperature (40–80°C), and stoichiometric ratios of reagents must be optimized. For example, using anhydrous conditions and inert atmospheres (N₂/Ar) minimizes side reactions . Chromatography (silica gel, ethyl acetate/hexane) is often required for purification .

Q. Which analytical techniques are most effective for characterizing 1-(1-Fluoroethyl)piperazine and resolving structural ambiguities?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and fluorine coupling effects (e.g., splitting in ¹H NMR due to adjacent fluorine).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Raman microspectroscopy : For distinguishing isomers or analogs, as demonstrated for chlorophenyl-piperazine derivatives using laser power (20 mW) and multivariate analysis (PCA/LDA) .

- HPLC/CE : For purity assessment; capillary electrophoresis (CE) with UV detection at 236 nm effectively separates structurally similar piperazines .

Q. How can researchers assess the stability of 1-(1-Fluoroethyl)piperazine under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use thermogravimetric analysis (TGA) or incubate samples at 40–60°C for 1–4 weeks.

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.

- Humidity testing : Store at 75% relative humidity and track hydrolysis or fluorination reversibility. Document changes using spectroscopic and chromatographic methods .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, ethyl chain length) impact the biological activity of 1-(1-Fluoroethyl)piperazine derivatives?

- Methodological Answer : Perform structure-activity relationship (SAR) studies :

- Synthesize analogs with varied substituents (e.g., 2-fluoro vs. 3-fluoroethyl) .

- Test receptor binding (e.g., serotonin/dopamine receptors) using radioligand assays or computational docking (AutoDock Vina).

- Compare pharmacokinetics (e.g., logP, solubility) via shake-flask or HPLC-derived measurements. For example, ethoxyethyl analogs show enhanced solubility compared to methoxy derivatives .

Q. What computational strategies are recommended for predicting the metabolic pathways of 1-(1-Fluoroethyl)piperazine?

- Methodological Answer :

- In silico metabolism prediction : Use software like MetaSite or GLORYx to identify potential cytochrome P450 (CYP) oxidation sites.

- Density Functional Theory (DFT) : Calculate activation energies for defluorination or N-dealkylation reactions.

- Molecular dynamics (MD) simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to predict dominant pathways .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Dose-response calibration : Ensure in vitro assays (e.g., IC₅₀) align with achievable plasma concentrations in animal models.

- ADME profiling : Measure bioavailability, protein binding, and blood-brain barrier penetration using LC-MS/MS.

- Mechanistic follow-up : Use knockout models or enzyme inhibitors (e.g., CYP inhibitors) to isolate confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.